molecular formula C6H9BrCl2N2 B6591005 (6-Bromopyridin-3-yl)methanamine dihydrochloride CAS No. 1251953-04-4

(6-Bromopyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6591005
CAS No.: 1251953-04-4
M. Wt: 259.96 g/mol
InChI Key: SHFZHNCEXZZQIN-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9BrCl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-3-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 3-pyridinemethanol to form 6-bromo-3-pyridinemethanol, which is then converted to (6-Bromopyridin-3-yl)methanamine through a reductive amination process. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromopyridin-3-yl)methanamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-3-yl)methanamine dihydrochloride
  • (6-Fluoropyridin-3-yl)methanamine dihydrochloride
  • (6-Iodopyridin-3-yl)methanamine dihydrochloride

Uniqueness

(6-Bromopyridin-3-yl)methanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific research applications where bromine’s chemical properties are advantageous .

Properties

IUPAC Name

(6-bromopyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFZHNCEXZZQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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